molecular formula C17H15N3O5S2 B2887812 5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide CAS No. 1189962-21-7

5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide

Cat. No. B2887812
CAS RN: 1189962-21-7
M. Wt: 405.44
InChI Key:
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Description

5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C17H15N3O5S2 and its molecular weight is 405.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with structural features similar to the one mentioned have been synthesized and evaluated for their potential biological activities. For example, novel heterocyclic compounds derived from similar structural frameworks have been investigated for their anti-inflammatory and analgesic properties. The synthesis of these compounds involves complex organic reactions, leading to the creation of molecules with significant biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These studies are crucial for the development of new therapeutic agents.

Regioselectivity in Chemical Reactions

Research on compounds with thioxo and oxo groups has also focused on understanding the regioselectivity of electrophilic attacks in their structures. Such studies are fundamental in the field of synthetic organic chemistry as they provide insights into how different substituents affect the reactivity and outcome of chemical reactions. This knowledge is vital for designing and synthesizing new compounds with desired properties (Fathalla, Čajan, & Pazdera, 2000).

Antioxidant and Anti-inflammatory Applications

Another area of research involves the synthesis of azolopyrimidoquinolines and pyrimidoquinazolines, exploring their antioxidant, anti-inflammatory, and analgesic activities. These studies contribute to the development of new drugs that could potentially treat various inflammatory diseases and conditions related to oxidative stress (El-Gazzar, Youssef, Abu‐Hashem, & Badria, 2009).

Potential as AMPA Receptor Antagonists

Some compounds with related structures have been evaluated for their affinity at the AMPA receptor, which is a type of glutamate receptor in the brain. These studies are aimed at discovering new potential treatments for neurological conditions such as epilepsy (Catarzi, Lenzi, Colotta, Varano, Poli, Filacchioni, Lingenhöhl, & Ofner, 2010).

properties

IUPAC Name

8-oxo-N-(oxolan-2-ylmethyl)-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),5,9,11(15)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S2/c21-15-9-4-11-12(25-7-24-11)5-10(9)20-14(19-15)13(27-17(20)26)16(22)18-6-8-2-1-3-23-8/h4-5,8H,1-3,6-7H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFQUEGRBLKUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C3NC(=O)C4=CC5=C(C=C4N3C(=S)S2)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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